N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide (ethanediamide) backbone. The compound features two distinct substituents:
- A 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl group, which introduces a hydroxypyrrolidine moiety. This group may influence solubility and hydrogen-bonding interactions due to the hydroxyl and pyrrole nitrogen.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11-6-7-15(24-3)12(9-11)19-17(23)16(22)18-10-14(21)13-5-4-8-20(13)2/h4-9,14,21H,10H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYODLCZEOILRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a. N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide ()
- Key Differences: Aromatic Substituent: The target compound’s 2-methoxy-5-methylphenyl group contrasts with the 5-chloro-2-methoxyphenyl group in . The chloro substituent in may enhance electrophilicity and receptor binding affinity, whereas the methyl group in the target compound could improve metabolic stability. The target compound’s hydroxypyrrolidine group offers hydrogen-bonding capacity but lacks the basic nitrogen of piperazine.
- Implications : The chloro substituent in might confer higher potency in environments sensitive to electron-withdrawing groups, while the target compound’s methyl group could reduce toxicity or improve bioavailability .
b. 5-Substituted Tetrahydronaphthalen-2-yl Derivatives ()
- Structural Contrast : These compounds feature a tetrahydronaphthalenyl core instead of the ethanediamide backbone. The synthesis (e.g., THP protection, LAH reduction) emphasizes steric and electronic modulation via hydroxyl and ether groups.
- Functional Relevance: The tetrahydronaphthalenyl system in enables planar aromatic interactions, whereas the ethanediamide scaffold in the target compound allows for conformational flexibility and dual hydrogen-bond donor/acceptor sites .
Hypothetical Pharmacokinetic and Physicochemical Properties
*Predicted values based on substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
